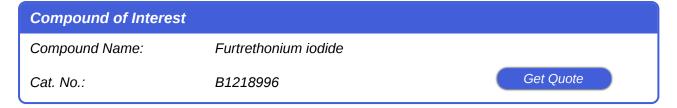


Application Notes and Protocols for Patch-Clamp Studies of Furtrethonium Iodide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Furtrethonium iodide (CAS 541-64-0) is a quaternary ammonium compound and a cholinergic agonist.[1][2][3][4] While comprehensive patch-clamp data on Furtrethonium iodide in vertebrate neuronal systems is limited, existing pharmacological studies indicate its activity at cholinergic receptors. Notably, a closely related compound, 5-methylfurfuryltrimethylammonium iodide (5-methylfurmethide), has been characterized as a potent muscarinic agonist.[5] This document provides detailed protocols for the investigation of Furtrethonium iodide's effects on both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) using the whole-cell patch-clamp technique. The provided methodologies are based on established protocols for other cholinergic ligands and can be adapted for the specific experimental needs.

Quantitative Data Summary

Due to the limited availability of direct patch-clamp studies on **Furtrethonium iodide**, this table includes data for the closely related muscarinic agonist 5-methylfurmethide (5-MFT) to provide a reference for expected potency. Researchers should determine these values empirically for **Furtrethonium iodide**.



Compound	Receptor Target	Preparation	Parameter	Value	Reference
5- Methylfurmet hide (5-MFT)	Muscarinic Receptors	Guinea-pig ileal longitudinal muscle	Apparent ED50	2.75 ± 0.22 x 10 ⁻⁸ M	[5]
5- Methylfurmet hide (5-MFT)	Muscarinic Receptors	Guinea-pig ileal longitudinal muscle	Dissociation Constant (KA)	7.22 ± 0.15 x 10 ⁻⁷ M	[5]
5- Methylfurmet hide (5-MFT)	Muscarinic Receptors	Guinea-pig ileal longitudinal muscle	Relative Intrinsic Efficacy (vs. ACh)	1.54	[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for muscarinic receptor activation and a typical experimental workflow for patch-clamp analysis of **Furtrethonium iodide**.

Caption: Muscarinic (Gq/11-coupled) signaling pathway activated by **Furtrethonium iodide**.

Caption: Experimental workflow for patch-clamp analysis of **Furtrethonium iodide**.

Experimental Protocols

Protocol 1: Characterization of Muscarinic Agonist Activity of Furtrethonium Iodide in a Heterologous Expression System

Objective: To determine the potency and efficacy of **Furtrethonium iodide** at a specific muscarinic acetylcholine receptor subtype (e.g., M1 or M3) expressed in a mammalian cell line (e.g., HEK293 or CHO cells).



Materials:

- Cell Line: HEK293 or CHO cells stably or transiently expressing the human M1 or M3 muscarinic receptor.
- External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Bubble with 95% O₂ / 5% CO₂.
- Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
- Furtrethonium lodide Stock Solution: 10 mM in deionized water.
- Patch Pipettes: Borosilicate glass, 3-5 $M\Omega$ resistance when filled with internal solution.
- Patch-Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

- Cell Preparation: Plate the cells expressing the muscarinic receptor subtype of interest onto glass coverslips 24-48 hours before the experiment.
- Setup Configuration: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution at a rate of 1-2 mL/min.
- Pipette Positioning: Lower the patch pipette filled with internal solution towards a target cell and apply slight positive pressure.
- Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 G Ω).
- Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
- Baseline Recording: Clamp the cell at a holding potential of -60 mV. Record a stable baseline current for at least 1-2 minutes.



- Drug Application: Apply increasing concentrations of **Furtrethonium iodide** (e.g., 10 nM to $100~\mu$ M) via the perfusion system. Each concentration should be applied until the response reaches a steady state.
- Washout: After each application, wash the chamber with the external solution until the current returns to baseline to check for reversibility.
- Data Analysis:
 - Measure the peak inward current at each concentration of Furtrethonium iodide.
 - Construct a dose-response curve by plotting the normalized current against the logarithm of the agonist concentration.
 - Fit the curve with a Hill equation to determine the EC₅₀ and Hill coefficient.
 - To investigate the voltage-dependence of the current, apply voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments) during the peak of the Furtrethonium iodide response and plot the resulting current-voltage (I-V) relationship.

Protocol 2: Screening for Nicotinic Agonist or Antagonist Activity of Furtrethonium Iodide

Objective: To determine if **Furtrethonium iodide** acts as an agonist or antagonist at a specific neuronal nicotinic acetylcholine receptor subtype (e.g., $\alpha 4\beta 2$ or $\alpha 7$) expressed in a suitable cell line.

Materials:

- Cell Line: HEK293 cells or Xenopus oocytes expressing the nAChR subtype of interest.
- External and Internal Solutions: As described in Protocol 1.
- Furtrethonium lodide Stock Solution: 10 mM in deionized water.
- Nicotinic Agonist: Acetylcholine (ACh) or Nicotine at a concentration that elicits a submaximal response (e.g., EC₂₀).



Patch Pipettes and Setup: As described in Protocol 1.

Procedure:

Part A: Agonist Activity Screening

- Follow steps 1-6 from Protocol 1 to achieve a stable whole-cell recording from a cell expressing the nAChR subtype.
- Apply a high concentration of **Furtrethonium iodide** (e.g., 100 μM) to the cell.
- Observe for any inward current. A significant inward current indicates agonist activity.

Part B: Antagonist Activity Screening

- Establish a stable whole-cell recording.
- Apply a known nicotinic agonist (e.g., ACh) at its EC₂₀ concentration to elicit a control inward current.
- Wash out the agonist.
- Pre-incubate the cell with **Furtrethonium iodide** (e.g., 10 µM) for 1-2 minutes.
- Co-apply the nicotinic agonist (at EC20) and Furtrethonium iodide.
- Measure the peak inward current and compare it to the control response. A reduction in the current indicates antagonist activity.
- To determine the IC₅₀, repeat steps 2-6 with increasing concentrations of Furtrethonium iodide.
- Construct a dose-response curve for the inhibition and fit it to determine the IC₅₀.

Conclusion

The provided protocols offer a framework for the detailed electrophysiological characterization of **Furtrethonium iodide** using the patch-clamp technique. Based on existing literature for



related compounds, it is anticipated that **Furtrethonium iodide** will primarily exhibit muscarinic agonist properties. However, comprehensive screening at nAChRs is recommended to fully elucidate its pharmacological profile. The quantitative data and methodologies presented here will aid researchers in designing and executing experiments to unravel the specific interactions of **Furtrethonium iodide** with cholinergic receptors, contributing to a better understanding of its potential therapeutic applications.

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